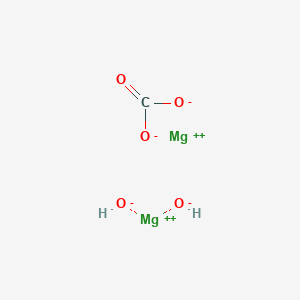

Magnesium carbonate hydroxide

説明

特性

CAS番号 |

12125-28-9 |

|---|---|

分子式 |

C4H12Mg6O19+2 |

分子量 |

509.96 g/mol |

IUPAC名 |

hexamagnesium;tetracarbonate;dihydroxide;pentahydrate |

InChI |

InChI=1S/4CH2O3.6Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;;7*1H2/q;;;;6*+2;;;;;;;/p-10 |

InChIキー |

UOVKYUCEFPSRIJ-UHFFFAOYSA-D |

正規SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2] |

物理的記述 |

Light, white friable mass or bulky white powder White odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

溶解性 |

Practically insoluble in water. Insoluble in ethanol |

製品の起源 |

United States |

Foundational & Exploratory

The Synthesis of Magnesium Carbonate Hydroxide via Precipitation: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis of magnesium carbonate hydroxide compounds through precipitation, detailing the underlying mechanisms, critical process parameters, and experimental protocols. This guide provides a comprehensive resource for scientists and professionals engaged in materials science and pharmaceutical development, where precise control over the physicochemical properties of magnesium carbonate hydroxides is paramount.

This compound and its hydrated forms are compounds of significant interest across various industrial and scientific fields, including pharmaceuticals, catalysis, and as flame retardants. The precipitation method offers a versatile and scalable approach to synthesize these materials with tailored properties. This technical guide delves into the core principles of this compound synthesis via precipitation, providing a detailed overview of the reaction mechanisms, influencing factors, and experimental methodologies.

Fundamental Principles of Precipitation

The synthesis of magnesium carbonate hydroxides through precipitation is a complex process governed by principles of nucleation and crystal growth. The formation of these compounds from solution is primarily influenced by the high energy barrier associated with the dehydration of the hexahydrated magnesium ion (Mg²⁺·6H₂O). This thermodynamic hurdle favors the formation of various hydrated intermediates over the direct precipitation of anhydrous magnesite (MgCO₃).[1]

The common hydrated forms of magnesium carbonate include nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). The specific polymorph obtained is highly dependent on the reaction conditions.

Reaction Mechanisms and Pathways

The precipitation of magnesium carbonate hydroxides often proceeds through a series of transformations between different hydrated phases. A common pathway involves the initial formation of nesquehonite at lower temperatures, which subsequently transforms into the more stable hydromagnesite at elevated temperatures.

Key Experimental Parameters and Their Impact

The physicochemical properties of the synthesized this compound, such as crystal phase, particle size, and morphology, are critically influenced by several experimental parameters.

Temperature

Temperature is a decisive factor in determining the resulting crystalline phase. Nesquehonite is typically formed at temperatures below 52°C.[2][3] Above this temperature, a transition to hydromagnesite occurs, which may proceed through a transient dypingite phase.[2][3] Increasing the temperature generally accelerates the precipitation kinetics and the transformation to more stable phases.[3]

| Temperature (°C) | Predominant Crystalline Phase | Reference |

| 25 | Nesquehonite | [3] |

| 40 | Nesquehonite | [3] |

| 50 | Nesquehonite | [3] |

| 60 | Hydromagnesite | [3] |

| 70 | Hydromagnesite | [3] |

| 80 | Hydromagnesite | [3] |

| 90 | Hydromagnesite | [3] |

Table 1: Influence of Temperature on the Crystalline Phase of this compound.

Supersaturation

The initial supersaturation of the solution plays a crucial role in the nucleation and growth of crystals. Higher supersaturation levels tend to favor primary nucleation, resulting in a larger number of smaller particles and a higher reaction yield.[3] Conversely, lower supersaturation is more conducive to crystal growth, leading to larger particle sizes.[3]

pH

The pH of the reaction medium influences the availability of carbonate and hydroxide ions, thereby affecting the stoichiometry and phase of the precipitate. The synthesis is typically carried out in alkaline conditions to ensure the presence of sufficient carbonate and hydroxide ions for precipitation.

Additives

The presence of certain additives can significantly impact the reaction kinetics and the final product characteristics. For instance, the use of sodium hydroxide (NaOH) has been shown to catalyze the carbonation of brucite (Mg(OH)₂), drastically reducing the synthesis time for hydromagnesite.[4] Organic additives, such as glycine, can also influence the morphology and particle size of the precipitate.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of nesquehonite and hydromagnesite via precipitation.

Synthesis of Nesquehonite

This protocol describes the synthesis of nesquehonite by reacting a soluble magnesium salt with a carbonate source at a controlled temperature.

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Prepare near-saturated solutions of magnesium sulfate and sodium carbonate in deionized water.

-

Rapidly mix the two solutions in a stoichiometric ratio at 25°C with vigorous stirring to achieve a high level of supersaturation.[6]

-

A white precipitate will form immediately, but the mixture will remain a free-flowing liquid.[6]

-

Continue stirring for approximately 20 minutes, during which an induction period is observed.[6]

-

After the induction period, the mixture will begin to thicken and gradually form a paste-like slurry.[6]

-

Once the reaction is complete, filter the precipitate using a suitable filtration apparatus.

-

Wash the collected precipitate several times with deionized water to remove any soluble impurities.

-

Dry the final product in an oven at a low temperature (e.g., 50°C) to avoid thermal decomposition.

Synthesis of Hydromagnesite

This protocol details the synthesis of hydromagnesite from magnesium hydroxide slurry and carbon dioxide at an elevated temperature.

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Deionized water

-

Carbon dioxide (CO₂) gas

Procedure:

-

Prepare a slurry of magnesium hydroxide in deionized water in a reaction vessel equipped with a stirrer, gas inlet, and temperature control.

-

Heat the slurry to the desired reaction temperature, for example, 90°C, while stirring continuously.[4]

-

Introduce a continuous flow of carbon dioxide gas into the heated slurry.

-

Maintain the reaction at 90°C with constant stirring for a specified duration, for instance, 1 to 3 hours, to allow for the precipitation of hydromagnesite.[4]

-

After the reaction period, stop the CO₂ flow and allow the mixture to cool to room temperature.

-

Filter the resulting precipitate.

-

Wash the collected solid with deionized water to remove any unreacted starting materials or byproducts.

-

Dry the purified hydromagnesite product.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of magnesium carbonate hydroxides.

| Parameter | Value Range | Conditions | Reference |

| Growth Rate | 1.48 x 10⁻⁹ to 5.43 x 10⁻⁹ m/s | 80-90°C, MgO-CO₂-H₂O system | [2] |

| Nucleation Rate | 1.43 x 10¹³ to 2.64 x 10¹⁴ number/m³s | 80-90°C, MgO-CO₂-H₂O system | [2] |

| Agglomeration Rate | 1.49 x 10⁻¹⁶ to 4.18 x 10⁻¹⁵ m³/s | 80-90°C, MgO-CO₂-H₂O system | [2] |

Table 2: Kinetic Parameters for Hydromagnesite Precipitation.

| Temperature (°C) | Average Particle Size (D50) of Nesquehonite (μm) | Average Particle Size (D50) of Hydromagnesite (μm) | Reference |

| 25 | 17.18 | - | [3] |

| 40 | 32.91 | - | [3] |

| 60 | - | 30.92 | [3] |

| 90 | - | 45.66 | [3] |

Table 3: Effect of Temperature on Average Particle Size.

| Initial Concentration | Precipitation Yield at 25°C (%) | Precipitation Yield at 90°C (%) | Reference |

| L1 | 2.3 | 89 | [3] |

Table 4: Influence of Temperature on Precipitation Yield for a Given Initial Concentration (L1).

Conclusion

The synthesis of this compound via precipitation is a multifaceted process that allows for the production of various hydrated forms with distinct properties. A thorough understanding and precise control of key experimental parameters, including temperature, supersaturation, and pH, are essential for targeting specific polymorphs and achieving desired particle characteristics. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development of controlled and reproducible synthesis strategies for this compound compounds.

References

- 1. Mechanisms of Mg carbonates precipitation and implications for CO 2 capture and utilization/storage - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02482A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. espace.inrs.ca [espace.inrs.ca]

- 4. EP2692691A1 - Magnesite and hydromagnesite preparation process - Google Patents [patents.google.com]

- 5. Reactive CO 2 capture and mineralization of magnesium hydroxide to produce hydromagnesite with inherent solvent regeneration - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D4IM00157E [pubs.rsc.org]

- 6. A chronological study on formation mechanism of nesquehonite from nanoparticles to grown crystals and its application in nanoparticle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrothermal Synthesis of Magnesium Carbonate Hydroxide Using Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of magnesium carbonate hydroxide, with a specific focus on the utilization of urea as a precipitating agent. This method offers a versatile and controllable route to produce various forms of magnesium carbonate hydrates, which are of significant interest in diverse fields, including pharmaceuticals, materials science, and catalysis. This document details the underlying chemical principles, experimental protocols, and the influence of key process parameters on the physicochemical properties of the synthesized materials.

Introduction

Magnesium carbonate hydroxides, including nesquehonite (MgCO₃·3H₂O) and various forms of basic magnesium carbonate (xMgCO₃·yMg(OH)₂·zH₂O), are compounds with a wide array of applications. In the pharmaceutical industry, they are utilized as excipients, antacids, and magnesium supplements. Their porous nature and high surface area also make them suitable as drug carriers and delivery systems. The hydrothermal synthesis method, employing urea, presents a promising approach for the controlled crystallization of these materials with desired morphologies and properties.

The slow and controlled decomposition of urea under hydrothermal conditions into ammonia and carbon dioxide provides a homogeneous source of carbonate and hydroxide ions. This in-situ generation of precipitating agents facilitates uniform nucleation and growth of crystals, leading to products with high crystallinity and well-defined morphologies.

Reaction Mechanism and Signaling Pathway

The hydrothermal synthesis of this compound using urea involves a series of interconnected chemical reactions. The overall process can be visualized as a signaling pathway where the initial reactants and conditions dictate the final product characteristics.

The key steps in the reaction pathway are:

-

Urea Hydrolysis: At elevated temperatures and pressures within the hydrothermal reactor, urea undergoes hydrolysis to produce ammonia (NH₃) and carbon dioxide (CO₂).

-

Formation of Carbonate and Hydroxide Ions: The generated ammonia dissolves in water to form ammonium hydroxide (NH₄OH), which provides the hydroxide ions (OH⁻). Simultaneously, carbon dioxide dissolves and reacts with water and hydroxide ions to form bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions.

-

Precipitation of this compound: Magnesium ions (Mg²⁺) from the magnesium salt precursor react with the in-situ generated carbonate and hydroxide ions to precipitate as this compound. The specific phase and morphology of the product are influenced by the reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of this compound with desired characteristics. The following are representative protocols derived from the literature.

Synthesis of Basic Magnesium Carbonate[1]

This protocol is adapted from a patented method for producing basic magnesium carbonate with a petal-like structure.

Experimental Workflow:

Methodology:

-

Preparation of Reactant Slurry: A urea aqueous solution is prepared by dissolving 1 to 5 moles of urea in 1000 mL of deionized water. To this solution, magnesium hydroxide is added to achieve a molar ratio of magnesium hydroxide to urea between 1:1 and 1:5. The mixture is stirred thoroughly to form a homogeneous slurry.

-

Hydrothermal Reaction: The slurry is transferred into a high-temperature, high-pressure autoclave. The reactor is sealed and heated to a temperature between 100°C and 200°C. The reaction is allowed to proceed for a predetermined duration, during which autogenous pressure develops.

-

Product Recovery: After the reaction is complete, the autoclave is allowed to cool down naturally to room temperature. The solid product is then collected by filtration, washed several times with deionized water to remove any unreacted precursors and byproducts, and finally dried to obtain the basic magnesium carbonate powder.

Data Presentation: Influence of Process Parameters

The physicochemical properties of the synthesized this compound are highly dependent on the experimental conditions. The following tables summarize the quantitative data on how these parameters influence the final product.

| Magnesium Source | Urea Concentration | Temperature (°C) | Reaction Time (h) | Product Phase | Morphology | Particle Size | Reference |

| Mg(OH)₂ | 1-5 mol/L | 100-200 | Not Specified | Basic Magnesium Carbonate | Petal-like | Not Specified | [1] |

| MgCl₂ | 1:4 to 1:8 (molar ratio to MgCl₂) | 100-200 | 6-24 | Anhydrous Magnesium Carbonate | Flower-like, Spherical | Not Specified | |

| MgSO₄ | Not Specified with Urea | 30-90 | Not Specified | Nesquehonite (MgCO₃·3H₂O) | Needle-like, Spherical-like | Diameter increases with temperature |

Note: Quantitative data for particle size, surface area, and yield directly corresponding to the hydrothermal synthesis with urea are not extensively available in the public domain and require further dedicated experimental studies for a comprehensive comparison.

Conclusion

The hydrothermal synthesis using urea as a precipitating agent is a highly effective method for producing magnesium carbonate hydroxides with controlled properties. The slow, in-situ generation of carbonate and hydroxide ions from urea hydrolysis promotes the formation of well-defined crystalline structures. By carefully controlling the experimental parameters such as temperature, reactant concentrations, and reaction time, it is possible to tailor the morphology, crystal phase, and particle size of the final product. This level of control is particularly valuable for applications in the pharmaceutical industry, where the physicochemical properties of excipients and drug carriers can significantly impact drug performance. Further research focusing on the systematic quantification of the relationship between synthesis parameters and material properties will undoubtedly expand the application of this versatile synthesis method.

References

A Technical Guide to the Synthesis of Magnesium Carbonate via Carbonation of Magnesium Hydroxide Slurry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of magnesium carbonate through the aqueous carbonation of magnesium hydroxide slurry. This method is of significant interest for producing high-purity magnesium carbonate, a critical excipient in the pharmaceutical industry and a valuable material in various other sectors. The guide details the underlying chemical principles, comprehensive experimental protocols, and the influence of key process parameters on the final product's characteristics.

Introduction

Magnesium carbonate (MgCO₃) is an inorganic salt widely used in pharmaceutical formulations as an antacid, a filler and binder in tablets, and a free-flowing agent.[1] Its properties, such as particle size, purity, and crystal form, are critical to its performance. The synthesis route involving the carbonation of a magnesium hydroxide [Mg(OH)₂] slurry is a prevalent method for producing magnesium carbonate with controlled characteristics.[2] This process involves the reaction of a suspension of magnesium hydroxide in water with carbon dioxide gas. It is considered an efficient technology, in part because magnesium hydroxide can be readily produced from various sources, including the hydration of magnesium oxide or precipitation from brines.[3][4] Understanding and controlling the reaction kinetics and precipitation mechanisms are paramount to achieving the desired product specifications.

Chemical Principles and Reaction Pathways

The carbonation of magnesium hydroxide is a complex heterogeneous process involving gas-liquid-solid phases. The overall reaction appears straightforward:

Mg(OH)₂(s) + CO₂(g) → MgCO₃(s) + H₂O(l)

However, the mechanism involves several intermediate steps that influence the final product. The process is governed by the dissolution of both reactants, followed by the precipitation of the product.[5][6]

-

CO₂ Absorption: Carbon dioxide gas dissolves in water to form carbonic acid (H₂CO₃), which then dissociates into bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, lowering the pH of the slurry.

-

Mg(OH)₂ Dissolution: Magnesium hydroxide, which is sparingly soluble, dissolves to release magnesium ions (Mg²⁺) and hydroxide ions (OH⁻).

-

Precipitation: The dissolved magnesium ions react with the carbonate ions to precipitate magnesium carbonate.

Two primary pathways for the formation of magnesium carbonate are proposed:

-

Direct Precipitation: In this pathway, magnesium ions react directly with carbonate ions to form solid MgCO₃. The formation of a magnesium carbonate layer on the surface of the Mg(OH)₂ particles can sometimes act as a kinetic barrier, slowing the reaction.[7]

-

Bicarbonate Intermediate Pathway: A high-purity industrial route involves the formation of a soluble magnesium bicarbonate [Mg(HCO₃)₂] intermediate, especially under high CO₂ pressure and moderate temperatures.[8] This intermediate is then typically decomposed by heating or vacuum drying to yield pure magnesium carbonate.[8][9]

The final product is often a hydrated or basic form of magnesium carbonate, such as nesquehonite (MgCO₃·3H₂O) or hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), depending on the reaction conditions.[10][11] Anhydrous magnesite (MgCO₃) typically requires higher temperatures (60-200°C) and pressures to form.[12]

Experimental Protocols

Detailed experimental procedures vary depending on the desired product characteristics. Below are protocols synthesized from literature, representing common laboratory-scale and high-pressure approaches.

This protocol is adapted from studies focusing on reaction characteristics under realistic flue gas conditions.[13]

-

Materials:

-

Magnesium Hydroxide [Mg(OH)₂], commercial or reclaimed.

-

Deionized Water.

-

Simulated Flue Gas: A mixture of CO₂ (5-20%) and Nitrogen (N₂).

-

-

Apparatus:

-

Bench-scale bubble column reactor with a gas sparger.

-

Mass flow controllers for regulating gas composition and flow rate.

-

Temperature-controlled water bath to maintain slurry temperature.

-

pH meter and a magnetic stirrer.

-

Gas analyzer (e.g., NDIR) to measure CO₂ concentration in the exit gas.

-

-

Procedure:

-

Prepare a Mg(OH)₂ slurry of a specific concentration (e.g., 0.027 to 0.14 moles per liter) in deionized water within the reactor.[13]

-

Set the desired reaction temperature (e.g., 25, 45, or 65°C) using the water bath.[13]

-

Begin stirring to ensure the slurry is homogeneously suspended.

-

Introduce the simulated flue gas through the sparger at a controlled flow rate.

-

Continuously monitor the slurry pH and the exit gas CO₂ concentration until a steady state is reached, indicating the reaction has slowed or completed.

-

Stop the gas flow and stirring.

-

Recover the solid product by vacuum filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the final product in an oven at a specified temperature (e.g., 100°C) until a constant weight is achieved.

-

This protocol is based on methods designed to produce crystalline, anhydrous magnesium carbonate (magnesite).[14][15]

-

Materials:

-

High-purity synthetic magnesia (>97 wt% MgO) or magnesium hydroxide.

-

Deionized Water.

-

High-purity CO₂ gas.

-

(Optional) Additives such as sodium bicarbonate (NaHCO₃) or oxalic acid.[14]

-

-

Apparatus:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Heating mantle.

-

Filtration and drying equipment as in Protocol 1.

-

-

Procedure:

-

Prepare a slurry by adding a specific amount of Mg(OH)₂ or MgO to deionized water to achieve a desired solid/liquid ratio (e.g., 1:5 or 1:15).[14]

-

Place the slurry inside the autoclave.

-

Seal the autoclave and purge it with CO₂ to remove air.

-

Pressurize the autoclave with CO₂ to the target pressure (e.g., up to 117 bar).[14]

-

Begin stirring and heat the reactor to the desired temperature (e.g., 175°C).[14]

-

Maintain these conditions for a set reaction time (e.g., 4 hours).[14]

-

After the reaction period, cool the autoclave to room temperature.

-

Slowly vent the CO₂ pressure.

-

Open the autoclave and collect the slurry.

-

Filter, wash, and dry the solid product as described previously.

-

Influence of Process Parameters and Data

The efficiency of the carbonation and the physicochemical properties of the resulting magnesium carbonate are highly dependent on the reaction conditions.

-

Temperature: Temperature has a profound effect. While higher temperatures can increase reaction rates, they also influence the type of carbonate formed. Studies show that at lower temperatures (e.g., 25-60°C), metastable hydrated carbonates are typically formed, whereas very high temperatures (e.g., 100°C) can favor the stability of brucite over carbonate.[11] Optimal temperatures for forming anhydrous magnesite are often reported in the range of 150-185°C under pressure.[14][15]

-

CO₂ Pressure/Concentration: Higher CO₂ partial pressure increases the driving force for the reaction by enhancing the dissolution of CO₂ into the aqueous phase. This generally leads to higher conversion rates and can favor the formation of the soluble magnesium bicarbonate intermediate.[8][9]

-

Slurry Concentration (Solid/Liquid Ratio): The concentration of Mg(OH)₂ in the slurry affects the reaction kinetics and the overall yield. Very high concentrations can lead to viscosity issues and may hinder mass transfer, while very dilute slurries may be inefficient in terms of reactor volume.

-

Stirring Speed: Adequate agitation is crucial in a slurry system to ensure good mixing, suspend the solid particles, and enhance the mass transfer of CO₂ from the gas phase to the liquid and from the liquid to the solid particle surface.[6]

-

Additives: The presence of certain additives can influence the carbonation efficiency. For instance, sodium bicarbonate (NaHCO₃) and oxalic acid have been shown to promote the formation of MgCO₃ from minerals like olivine, which first hydrates to a hydroxide-like surface.[14]

The following tables summarize quantitative data extracted from various studies.

Table 1: Effect of Slurry Concentration, CO₂ Level, and Temperature (Data synthesized from a bench-scale bubble column experiment)[13]

| Mg(OH)₂ Concentration (mol/L) | CO₂ Concentration in Gas (%) | Temperature (°C) | Outcome/Observation |

| 0.027 | 5, 10, 20 | 25, 45, 65 | System studied for mass transfer coefficient calculation. |

| 0.068 | 5, 10, 20 | 25, 45, 65 | Higher concentration generally increases reaction rate. |

| 0.14 | 5, 10, 20 | 25, 45, 65 | Further increase in reaction potential. |

Table 2: Effect of Stirring Speed and Gas Flow Rate (Data synthesized from a heterogeneous stirred tank reactor study)[6]

| Stirring Speed (rpm) | CO₂ Gas Flow Rate (m³/s) | System | Observation |

| 560 | 1.67 x 10⁻⁵ | Mg(OH)₂ - CO₂ - H₂O | Baseline condition for modeling. |

| 560 | 1.50 x 10⁻⁴ | Mg(OH)₂ - CO₂ - H₂O | Increased gas flow enhances mass transfer, potentially increasing rate. |

| 650 | 1.67 x 10⁻⁵ | Mg(OH)₂ - CO₂ - H₂O | Increased stirring speed improves solid suspension and mass transfer. |

Table 3: High-Pressure Carbonation Conditions (Data synthesized from an autoclave experiment)[14]

| Starting Material | Temperature (°C) | CO₂ Pressure (bar) | Solid/Liquid Ratio | Additives | Carbonation Efficiency |

| Synthetic Magnesia | 175 | 117 | 1:5 & 1:15 | None | > 95% |

| Olivine (Mg₂SiO₄) | 175 | 117 | 1:5 | NaHCO₃, Oxalic Acid, Ascorbic Acid | Formation of MgCO₃ confirmed |

| Olivine (Mg₂SiO₄) | 175 | 117 | 1:5 & 1:15 | None | No MgCO₃ formation |

Product Characterization

To ensure the synthesized magnesium carbonate meets the required specifications for pharmaceutical or other applications, a suite of analytical techniques is employed:

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the final product, confirming the formation of magnesium carbonate and identifying its specific form (e.g., magnesite, nesquehonite).[2][14]

-

Thermogravimetric/Differential Scanning Calorimetry (TGA/DSC): These thermal analysis techniques are used to study the decomposition characteristics of the product. They are particularly useful for identifying and quantifying the water of hydration in hydrated magnesium carbonates.[14]

-

Scanning/Transmission Electron Microscopy (SEM/TEM): Provides high-resolution images of the particles, revealing their morphology (shape) and size.

-

Particle Size Distribution (PSD): Measures the range and distribution of particle sizes, a critical parameter for powder flowability and reactivity.[14]

Conclusion

The synthesis of magnesium carbonate by the carbonation of a magnesium hydroxide slurry is a versatile and effective method. The process is complex, involving a sensitive interplay between mass transfer, reaction kinetics, and precipitation thermodynamics. Control over key experimental parameters—notably temperature, CO₂ pressure, and slurry concentration—is essential for tailoring the final product's properties, including its crystal structure, purity, and particle size. For pharmaceutical applications where high purity and specific physical properties are demanded, the bicarbonate intermediate pathway under controlled pressure and temperature offers a promising route. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and professionals aiming to optimize this important synthesis process.

References

- 1. Magnesium carbonate | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. Unveiling the Preparation Process of Industrial Magnesium Carbonate [magnesiumking.com]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Magnesium carbonate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Mechanisms of Mg carbonates precipitation and implications for CO 2 capture and utilization/storage - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02482A [pubs.rsc.org]

- 13. OhioLINK ETD: Green, Vicki C [etd.ohiolink.edu]

- 14. mdpi.com [mdpi.com]

- 15. green-minerals.nl [green-minerals.nl]

mechanism of hydrothermal synthesis for anhydrous magnesium carbonate

An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals.

Introduction

Anhydrous magnesium carbonate (MgCO₃), or magnesite, is a material of significant interest across various industrial and scientific fields, including pharmaceuticals, flame retardants, and as a mineral filler.[1][2] Its high thermal stability and biocompatibility make it a valuable compound. However, the synthesis of the anhydrous form is challenging due to the strong hydration of magnesium ions (Mg²⁺), which favors the formation of various hydrated magnesium carbonates (e.g., nesquehonite, MgCO₃·3H₂O; hydromagnesite, Mg₅(CO₃)₄(OH)₂·4H₂O).[3][4]

Hydrothermal synthesis offers a promising route to overcome these challenges by utilizing elevated temperatures and pressures to control the crystallization process and favor the formation of the thermodynamically stable anhydrous phase. This guide provides a detailed exploration of the core mechanisms governing this process, experimental protocols, and key quantitative data.

Core Mechanism of Hydrothermal Synthesis

The hydrothermal synthesis of anhydrous magnesium carbonate is not a single, direct reaction but a complex process involving the formation and transformation of various intermediate phases. The mechanism can be broadly understood through two primary pathways: (A) direct precipitation of magnesite under specific conditions, and (B) the formation of metastable hydrated precursors followed by their transformation into the anhydrous form.

Role of Precursors

The choice of magnesium and carbon sources is critical in determining the reaction pathway and final product characteristics.

-

Magnesium Sources : A variety of magnesium sources can be employed, including soluble salts like magnesium chloride (MgCl₂) and magnesium sulfate (MgSO₄), as well as less soluble sources like magnesium hydroxide (Mg(OH)₂) and magnesium oxide (MgO).[1][5] The choice of anion (e.g., Cl⁻ vs. SO₄²⁻) can influence the morphology and size of the resulting MgCO₃ crystals.[6]

-

Carbon Sources : The carbon source provides the carbonate ions (CO₃²⁻) necessary for the reaction. Common sources include:

-

Urea (CO(NH₂)₂)₂ : Decomposes under hydrothermal conditions to release CO₂ and ammonia (NH₃), which raises the pH and provides a gradual, in-situ source of carbonate ions.[5][7]

-

Ascorbic Acid (C₆H₈O₆) : Can act as both a CO₂ source through decomposition and as a crystal modifier, influencing the morphology of the final product.[3][8]

-

Pressurized CO₂ : Direct carbonation of magnesium-containing slurries (e.g., Mg(OH)₂) at elevated CO₂ partial pressures.[9][10]

-

Soluble Carbonates : Such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), which provide an immediate source of carbonate ions.[9][11]

-

Formation and Transformation of Intermediate Phases

Under many hydrothermal conditions, particularly at lower temperatures (<120°C), the reaction proceeds through the formation of hydrated magnesium carbonates.[10]

-

Initial Precipitation : Mg²⁺ and CO₃²⁻ ions in solution first precipitate as metastable phases. At lower temperatures (e.g., 25-80°C), this is often nesquehonite (MgCO₃·3H₂O).[4][10]

-

Formation of Hydromagnesite : As the temperature increases (e.g., 120°C), nesquehonite may transform into the more stable hydromagnesite ((MgCO₃)₄·Mg(OH)₂·4H₂O).[10]

-

Dehydration and Transformation to Magnesite : With sufficient temperature (>120°C), pressure, and time, these hydrated intermediates dissolve and re-precipitate, or transform in the solid state, into the most thermodynamically stable anhydrous form, magnesite (MgCO₃).[1][10] This transformation is the key step in the hydrothermal process and is often the rate-limiting factor.

The overall transformation pathway can be summarized as follows: Mg²⁺(aq) + CO₃²⁻(aq) → Amorphous MgCO₃ → Nesquehonite → Hydromagnesite → Magnesite

Influence of Process Parameters

-

Temperature : This is the most critical parameter. Higher temperatures increase the solubility of metastable phases and provide the activation energy needed for the dehydration and transformation to magnesite.[10] Temperatures above 120°C generally favor the formation of the anhydrous phase.[10]

-

Pressure : Elevated pressure, particularly the partial pressure of CO₂, increases the concentration of dissolved carbonate species, which can accelerate the reaction. High pressure also enhances the stability of MgCO₃, increasing its decomposition temperature.[9][12]

-

pH : The pH of the solution affects the dominant carbonate species (CO₃²⁻ vs. HCO₃⁻). A higher pH, often achieved through the decomposition of urea, favors the formation of CO₃²⁻ and thus the precipitation of magnesium carbonate.[3][6]

-

Additives and Solvents : Additives like sodium citrate can act as surfactants, influencing the morphology of the crystals to produce structures like flower-like powders.[7][13] The presence of certain ions (e.g., Na⁺, K⁺) can also favor the formation of anhydrous MgCO₃.[3] Using co-solvents like monoethylene glycol can decrease water activity, thereby inhibiting the formation of hydrated phases.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the hydrothermal synthesis of anhydrous magnesium carbonate.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

| Mg Source | Carbon Source | Temperature (°C) | Pressure | Time | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| MgCl₂, MgSO₄, etc. | Urea | 160 | Autogenous | - | Rhombohedral microcrystallites of MgCO₃ were synthesized. | [1] |

| Mg(OH)₂ slurry | CO₂ | 120 | 3 bar | 5-15 h | Hydromagnesite formed first, then transformed into magnesite. | [10] |

| Mg(OH)₂ slurry | CO₂ | 120 | 100 bar | < 5 h | Direct formation of magnesite observed. | [10] |

| MgCl₂ | Urea | 180 | Autogenous | 12 h | Flower-like anhydrous MgCO₃ assembled by flakes. | [7] |

| MgSO₄ / MgCl₂ | Ascorbic Acid | 180 | Autogenous | 12 h | Pure anhydrous MgCO₃ with various morphologies (dumbbell, cube). | [3][8] |

| Olivine (Mg₂SiO₄) | NaHCO₃ / CO₂ | 175 | 117 bar | 4 h | Formation of MgCO₃ confirmed with additives. |[9] |

Table 2: Thermodynamic Data for Magnesium Carbonate Phases

| Phase | Formula | ΔfG⁰ (kJ/mol) | ΔfH⁰ (kJ/mol) | Vm (cm³/mol) | Reference(s) |

|---|---|---|---|---|---|

| Magnesite | MgCO₃ | -1029.3 | -1112.9 | 28.0 | [14] |

| Nesquehonite | MgCO₃·3H₂O | -1723.6 | -1981.7 | 74.8 | [14] |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | -5864.7 | -6514.8 | 208.8 | [14] |

| Lansfordite | MgCO₃·5H₂O | -2197.8 | -2574.3 | 103.2 |[14] |

ΔfG⁰ = Standard Gibbs free energy of formation; ΔfH⁰ = Standard enthalpy of formation; Vm = Molar volume.

Experimental Protocols

This section provides a generalized protocol for the hydrothermal synthesis of anhydrous magnesium carbonate based on common laboratory practices.

Materials and Equipment

-

Magnesium Precursor : e.g., Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Carbon Precursor : e.g., Urea (CO(NH₂)₂)

-

Solvent : Deionized water

-

Equipment :

-

Teflon-lined stainless steel hydrothermal autoclave

-

Magnetic stirrer with heating plate

-

Laboratory oven

-

Centrifuge or vacuum filtration setup

-

Characterization instruments: XRD, SEM, TGA

-

Synthesis Procedure

-

Preparation of Precursor Solution :

-

Dissolve a stoichiometric amount of magnesium chloride hexahydrate and urea in deionized water in a beaker. A typical molar ratio of Urea:MgCl₂ is 2:1 or higher to ensure complete reaction.

-

Stir the solution at room temperature until all solids are completely dissolved.

-

-

Hydrothermal Reaction :

-

Transfer the precursor solution into the Teflon liner of a stainless steel autoclave. The filling degree should typically not exceed 80% of the liner's volume.[6]

-

Seal the autoclave tightly and place it in a preheated laboratory oven.

-

Heat the autoclave to the desired reaction temperature (e.g., 160–180°C) and maintain it for a specific duration (e.g., 12–24 hours).[1][7]

-

-

Product Recovery :

-

After the reaction, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not open the autoclave while it is hot and under pressure.

-

Open the cooled autoclave and collect the white precipitate.

-

-

Washing and Drying :

-

Separate the product from the solution via centrifugation or vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products, followed by a final wash with ethanol to facilitate drying.

-

Dry the final product in an oven at a moderate temperature (e.g., 60–80°C) for several hours to obtain the anhydrous magnesium carbonate powder.

-

-

Characterization :

-

Confirm the crystal phase and purity of the product using X-ray Diffraction (XRD).

-

Analyze the morphology and particle size using Scanning Electron Microscopy (SEM).

-

Verify the thermal stability and confirm the absence of hydrated water using Thermogravimetric Analysis (TGA).[3]

-

Conclusion

The hydrothermal synthesis of anhydrous magnesium carbonate is a versatile and effective method for producing this challenging material. The core mechanism hinges on the controlled transformation of metastable hydrated intermediates into the thermodynamically stable anhydrous magnesite, a process governed by key parameters such as temperature, pressure, and precursor chemistry. By carefully manipulating these conditions, it is possible to control the phase purity, crystallinity, and morphology of the final product. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists aiming to synthesize and utilize anhydrous magnesium carbonate in pharmaceutical development and other advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Directed precipitation of hydrated and anhydrous magnesium carbonates for carbon storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anhydrous MgCO<sub>3</sub>: Controllable synthesis of various morphology based on hydrothermal carbonization - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. Precipitation in the Mg-carbonate system-effects of temperature and CO2 pressure [research.unipd.it]

- 11. Making magnesium carbonate: the formation of an insoluble salt in water | Class experiment | RSC Education [edu.rsc.org]

- 12. High pressure synthesis of anhydrous magnesium carbonate (MgCO3) from magnesium oxalate dihydrate (MgC2O42H2O) and its characterization [wulixb.iphy.ac.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of Magnesium Hydroxy Carbonate from Magnesium Hydroxide and Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hydroxy carbonate, a compound of significant interest in the pharmaceutical and specialty chemical industries, serves as a crucial precursor in the synthesis of high-purity magnesium oxide and as an active pharmaceutical ingredient (API) or excipient in various drug formulations. Its synthesis from magnesium hydroxide and carbon dioxide offers a controllable and environmentally benign route to a product with tailored physicochemical properties. This technical guide provides a comprehensive overview of the preparation of magnesium hydroxy carbonate, focusing on the underlying chemistry, detailed experimental protocols, the influence of key process parameters, and the characterization of the final product.

The fundamental reaction involves the carbonation of an aqueous slurry of magnesium hydroxide with carbon dioxide gas. This process leads to the formation of various hydrated forms of magnesium carbonate, with the general stoichiometry represented as:

nMg(OH)₂(s) + mCO₂(g) → Mgₙ(CO₃)ₘ(OH)₂ₙ₋₂ₘ(H₂O)ₓ(s) + (m-x)H₂O(l)

The specific phase of magnesium hydroxy carbonate obtained—such as nesquehonite (MgCO₃·3H₂O), hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O), or dypingite (4MgCO₃·Mg(OH)₂·5H₂O)—is highly dependent on the reaction conditions.[1][2] Understanding and controlling these parameters is paramount to achieving the desired product characteristics.

Reaction Mechanisms and Signaling Pathways

The carbonation of magnesium hydroxide is a heterogeneous reaction that proceeds through several key steps. The overall process can be visualized as a series of interconnected physical and chemical transformations.

Caption: Reaction pathway for magnesium hydroxy carbonate synthesis.

The process begins with the dissolution of gaseous CO₂ into the aqueous phase, followed by its hydration to form carbonic acid (H₂CO₃). Carbonic acid then dissociates to bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, which subsequently react with magnesium ions (Mg²⁺) present from the dissolution of magnesium hydroxide. The precipitation of the solid magnesium hydroxy carbonate product is the final step in this pathway. The kinetics of these steps are influenced by factors such as pH, temperature, and pressure.[3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of magnesium hydroxy carbonate, derived from various established methodologies.[4][5] This protocol can be adapted based on the desired product characteristics.

Caption: Generalized experimental workflow for the synthesis.

Detailed Methodology:

-

Slurry Preparation: A slurry of magnesium hydroxide is prepared by suspending a known weight of Mg(OH)₂ powder in deionized water to achieve the desired concentration (e.g., 5% w/v).[5] The slurry is typically agitated to ensure homogeneity.

-

Reaction: The slurry is transferred to a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a pH probe, and a temperature controller. The reaction temperature is maintained at the desired setpoint. Carbon dioxide gas is then bubbled through the slurry at a controlled flow rate.

-

Monitoring and Control: The pH of the slurry is continuously monitored. The reaction is generally considered complete when the pH stabilizes in the range of 7.0 to 8.5.[6] The reaction time will vary depending on the other process parameters.

-

Product Isolation: Upon completion, the solid product is separated from the slurry by filtration (e.g., using a Buchner funnel). The filter cake is washed thoroughly with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Drying: The washed product is dried in an oven at a specific temperature (e.g., 80°C or 120°C) until a constant weight is achieved.[6] The drying temperature can influence the final phase and hydration state of the magnesium hydroxy carbonate.

-

Characterization: The dried product is characterized using various analytical techniques to determine its phase composition, morphology, and thermal properties.

Influence of Process Parameters and Quantitative Data

The physicochemical properties of the synthesized magnesium hydroxy carbonate are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters based on available literature data.

Table 1: Effect of Temperature on Product Phase

| Temperature (°C) | CO₂ Pressure (bar) | Predominant Product Phase | Reference(s) |

| 25 | 1 | Nesquehonite (MgCO₃·3H₂O) | [7] |

| 50-72 | Atmospheric | Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) | [1] |

| 120 | 3 | Hydromagnesite (transforms to Magnesite) | [7] |

| 120 | 100 | Magnesite (MgCO₃) | [7] |

| 175 | 117 | Magnesite (MgCO₃) | [8] |

Table 2: Effect of Slurry pH on Reaction Progression

| pH Range | Observation | Reference(s) |

| > 9 | Initial pH of Mg(OH)₂ slurry | [2] |

| 7.5 - 8.5 | Typical reaction endpoint for hydromagnesite formation | [6] |

| 7.0 - 7.5 | Endpoint indicating complete precipitation of nesquehonite | [2] |

Table 3: Characterization of Synthesized Magnesium Hydroxy Carbonate

| Property | Typical Values/Observations | Analytical Technique | Reference(s) |

| Crystal Structure | Nesquehonite, Hydromagnesite, Dypingite, or amorphous phases identified. | X-ray Diffraction (XRD) | [2][9] |

| Thermal Decomposition | Multi-step weight loss corresponding to dehydration and decarbonation. | Thermogravimetric Analysis (TGA) | [2][4] |

| Morphology | Needle-like crystals (nesquehonite), plate-like or rosette-like aggregates (hydromagnesite). | Scanning Electron Microscopy (SEM) | [9] |

| Surface Area | Varies with synthesis conditions. | BET Analysis | [4] |

Product Characterization

Thorough characterization of the synthesized magnesium hydroxy carbonate is essential to ensure it meets the required specifications for its intended application.

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the product. The diffraction patterns are compared with standard reference patterns to identify nesquehonite, hydromagnesite, dypingite, or other magnesium carbonate species.[2]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and composition of the product. The weight loss at different temperature ranges corresponds to the loss of water of hydration and the decomposition of carbonate to magnesium oxide.[4]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the product's morphology, revealing the shape and size of the crystals and their degree of agglomeration.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the material, confirming the presence of carbonate and hydroxyl groups.

Conclusion

The preparation of magnesium hydroxy carbonate from magnesium hydroxide and carbon dioxide is a versatile process that allows for the synthesis of different hydrated phases with varying properties. By carefully controlling key experimental parameters such as temperature, CO₂ pressure, and slurry pH, researchers and drug development professionals can tailor the characteristics of the final product to meet the specific requirements of their applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful and reproducible synthesis of this important inorganic compound. Further research into the influence of additives and seeding on the crystallization process may offer additional avenues for controlling the product's physicochemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. journalssystem.com [journalssystem.com]

- 6. Synthesis and characterisation of basic magnesium carbonate [repository.up.ac.za]

- 7. Precipitation in the Mg-carbonate system - effects of temperature and CO2 pressure | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparation and characterization of magnesium/carbonate co-substituted hydroxyapatites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Nanostructured Magnesium Hydroxide with Controlled Size and Morphology

Introduction: Nanostructured magnesium hydroxide (Mg(OH)₂) has garnered significant attention in various fields, including biomedical applications, due to its low toxicity, thermal stability, and role as a precursor to magnesium oxide (MgO), a material with extensive uses in catalysis and toxic waste remediation.[1][2] The ability to precisely control the size, morphology, and surface area of Mg(OH)₂ nanoparticles is crucial for optimizing their performance in targeted applications, particularly in drug development and materials science. Nanostructuring the material has been shown to enhance its properties significantly.[1][3]

This technical guide provides an in-depth overview of the primary synthesis methodologies for producing nanostructured Mg(OH)₂ with controlled physical characteristics. It details experimental protocols for key techniques, presents quantitative data in a comparative format, and illustrates experimental workflows and relevant biological pathways using standardized diagrams. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of tailored magnesium hydroxide nanomaterials.

Key Synthesis Methodologies

The morphology of Mg(OH)₂ nanocrystals, which can range from nanoplates and nanosheets to nanorods and nanotubes, is heavily influenced by the chosen synthesis route and specific experimental parameters.[4][5] Dominant techniques include hydrothermal/solvothermal treatments, precipitation, microwave-assisted synthesis, and sol-gel methods.[3]

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solutions, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures.[6][7] These techniques are highly effective for producing well-crystallized nanoparticles with controlled morphology, though they can require relatively long reaction times, typically from 6 to 24 hours.[1]

Control Mechanisms:

-

Precursor and Solvent: The choice of magnesium source (e.g., Mg metal, MgCl₂, Mg(NO₃)₂) and the solvent system (e.g., water, ethylenediamine, ammonia) can selectively produce different morphologies like rods, tubes, or lamellar structures.[1]

-

Surfactants and Templates: The addition of surfactants or templating agents is a key strategy for directing crystal growth. For instance, cetyltetramethylammonium bromide (CTAB) has been used to synthesize nanorods, while its absence under similar conditions yields hexagonal nanoplates.[1] Polymeric agents like PEG 20000 can produce well-dispersed hexagonal nanoflakes with high specific surface area.[1]

Experimental Protocol: Hydrothermal Synthesis of Mg(OH)₂ Nanoplates

-

Precursor Preparation: Prepare a 1 Molar solution of magnesium chloride (MgCl₂) and a 2 Molar solution of sodium hydroxide (NaOH) in distilled water.[7]

-

Surfactant Addition (Optional): Dissolve a selected surfactant (e.g., CTAB, PEG) in the magnesium precursor solution.

-

Reaction: Transfer the precursor solution(s) into a Teflon-lined stainless steel autoclave, filling it to approximately two-thirds of its total volume.[7]

-

Heating: Seal the autoclave and heat it to a specified temperature (e.g., 180°C) for a designated duration (e.g., 18 hours).[6]

-

Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the resulting precipitate by centrifugation.

-

Washing and Drying: Wash the collected solid repeatedly with distilled water and ethanol until a neutral pH is achieved.[8] Dry the final product in an oven (e.g., at 80°C for 12 hours) to obtain the Mg(OH)₂ nanopowder.[9]

Workflow Diagram: Hydrothermal Synthesis

Precipitation Method

Direct precipitation is a widely used, scalable, and cost-effective method for synthesizing Mg(OH)₂ nanoparticles.[9] It involves the reaction of a magnesium salt solution with a base, such as sodium hydroxide or ammonia, to precipitate magnesium hydroxide.[10][11]

Control Mechanisms:

-

Reagents and Temperature: The chemical nature of the base is of prime importance; using sodium hydroxide at 60°C can lead to globular, cauliflower-like particles, whereas ammonium hydroxide tends to produce platelet-shaped crystals.[10]

-

Process Parameters: Factors such as reactant concentrations, the rate of addition of the precipitating agent, and the mixing/stirring speed are key to controlling the final particle size and distribution.[9][12]

Experimental Protocol: Optimized Direct Precipitation

-

Solution Preparation: Prepare a 1.0 mol/L solution of magnesium chloride hexahydrate and a 2.0 mol/L solution of sodium hydroxide.[9]

-

Precipitation: Maintain the magnesium chloride solution at 40°C while stirring at 900 rpm.[9]

-

Controlled Addition: Add the sodium hydroxide solution dropwise at a constant rate of 2 ml/min until the molar ratio of n(Mg²⁺):n(OH⁻) reaches 1:2.[9]

-

Aging: Continue stirring the suspension for 60 minutes at the reaction temperature to allow for particle aging.[9]

-

Recovery and Purification: Centrifuge the suspension at 10,000 rpm. Wash the precipitate three times with distilled water, with centrifugation after each wash.[9]

-

Drying: Dry the purified product in an oven at 80°C for 12 hours. The resulting powder is then ground to obtain fine nanometer-sized magnesium hydroxide.[9]

Workflow Diagram: Precipitation Method

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods like hydrothermal synthesis.[13] Microwave heating can dramatically reduce reaction times from hours to minutes, allowing for the high-yield production of nanostructured materials.[13][14]

Control Mechanisms:

-

Reaction Time and Power: The duration of microwave irradiation and the power of the reactor are critical parameters for controlling the conversion of precursors and the final morphology of the nanoparticles.[13][14]

-

Precursors: This method can be performed surfactant-free using simple precursors like MgO and deionized water to produce hexagonal nanoplates.[13] Alternatively, using a magnesium salt like MgSO₄ with a dispersant (e.g., CTAB) can yield highly porous nanosheets.[1][14]

Experimental Protocol: Surfactant-Free Microwave Synthesis

-

Precursor Suspension: Suspend 0.4 g of MgO powder in deionized water within a 23 ml Teflon-lined autoclave.[13]

-

Vessel Preparation: Fill the autoclave to no more than two-thirds of its total volume to prevent excessive pressure buildup during heating.[13]

-

Microwave Irradiation: Seal the vessel and heat it in a standard multimode cavity microwave reactor (e.g., 750 W, 2.45 GHz) for a short duration, typically 1 to 3 minutes.[13]

-

Product Recovery: After the reaction, cool the autoclave, and collect the Mg(OH)₂ nanoplates through filtration or centrifugation.

-

Washing and Drying: Wash the product with deionized water and dry it under appropriate conditions.

Workflow Diagram: Microwave-Assisted Synthesis

Quantitative Data on Synthesis and Nanoparticle Properties

The precise control of synthesis parameters directly translates to quantifiable differences in the resulting nanostructures. The following tables summarize key data from various studies to facilitate comparison.

Table 1: Effect of Synthesis Method on Mg(OH)₂ Nanostructure

| Synthesis Method | Mg Precursor | Reagent/Solvent | Surfactant/Template | Resulting Morphology | Particle Size/Dimensions | Specific Surface Area (SSA) | Citation(s) |

| Hydrothermal | Mg(NO₃)₂ | Water | PEG 20000 | Hexagonal Flakes | ~10 nm thick, ~100 nm lateral | ~69 m²/g | [1] |

| Hydrothermal | Mg(NO₃)₂ | Water | None | Aggregated Flakes | Polydisperse | ~42 m²/g | [1] |

| Hydrothermal | MgO | Water | CTAB | Nanorods | 10-40 nm diameter, up to 300 nm length | Not Specified | [1] |

| Hydrothermal | MgO | Water | None | Hexagonal Nanoplates | Not Specified | Not Specified | [1] |

| Hydrothermal | MgO | Water | None | Mesoporous Nanoplates | Bimodal pores (3.6 & 36 nm) | 100 m²/g | [1] |

| Microwave-Assisted | MgSO₄ | NaOH | CTAB | Porous Nanosheets | < 5 nm particles | 80.27 m²/g | [1][14] |

| Microwave-Assisted | MgO | Water | None | Nanoplates | ~50 nm thick | Not Specified | [13] |

| Precipitation | MgCl₂ | NH₄OH | None | Platelet-shaped | ~360 nm | Not Specified | [15] |

| Precipitation | MgCl₂ | NaOH | None | Globular, "cauliflower-like" | ~300 nm | Not Specified | [15] |

| Microemulsion | Not Specified | Not Specified | CTAB/Cyclohexane | Uniform Nanoparticles | 53-110 nm | Not Specified | [11] |

| Ultrasound-Assisted | Mg Metal | Water | None | Platelet-shaped | Nanometric | Not Specified | [16] |

Table 2: Influence of Surfactants on Mg(OH)₂ Morphology

| Synthesis Method | Surfactant | Surfactant Concentration | Effect on Morphology | Citation(s) |

| Precipitation | Sodium Dodecyl Sulfate (SDS) | Low | Favors nanorod growth | [1] |

| Precipitation | Sodium Dodecyl Sulfate (SDS) | High | Leads to nanoplate formation | [1] |

| Hydrothermal | Cetyltetramethylammonium bromide (CTAB) | Not Specified | Promotes nanorod formation over hexagonal plates | [1] |

| Hydrothermal | Polyethylene glycol (PEG 20000) | Not Specified | Yields well-dispersed, discrete hexagonal nanoflakes | [1] |

| Hydrothermal | Monoethanolamine (MEA) | Not Specified | Promotes recrystallization of hexagonal nanoplates | [1] |

Biomedical Applications and Relevant Signaling Pathways

Magnesium-based nanoparticles, particularly MgO derived from the calcination of Mg(OH)₂, are of great interest for biomedical applications due to their biocompatibility and biodegradability.[2][17] They have demonstrated potential as antibacterial, anticancer, and antioxidant agents.[2][17]

Anticancer Mechanism: One of the proposed anticancer mechanisms of MgO nanoparticles involves the induction of oxidative stress. The nanoparticles can enter cancer cells, potentially through electrostatic interactions with the cell membrane.[17] Once inside, they trigger the formation of reactive oxygen species (ROS). This surge in ROS leads to significant cellular damage, including DNA damage, protein oxidation, and mitochondrial impairment, which ultimately initiates apoptosis and leads to programmed cell death.[17][18] This selective cytotoxicity makes them a promising area of research for cancer therapy.[19]

Signaling Pathway: ROS-Induced Apoptosis by MgO Nanoparticles

References

- 1. Recent progress in the synthesis of nanostructured magnesium hydroxide - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01570D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the synthesis of nanostructured magnesium hydroxide - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Magnesium Oxide Nanoparticles: Effective Antilarvicidal and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Preparation Conditions of Nanometer Magnesium Hydroxide [scirp.org]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Rapid surfactant-free synthesis of Mg(OH) 2 nanoplates and pseudomorphic dehydration to MgO - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00595G [pubs.rsc.org]

- 14. Microwave Assisted Preparation of Magnesium Hydroxide Nano-sheets [sciepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Ultrasound-assisted synthesis of magnesium hydroxide nanoparticles from magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Characterization of Magnesium Carbonate Hydroxides Using X-ray Diffraction and Scanning Electron Microscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium carbonate hydroxides are a class of minerals that include several hydrated forms, most notably nesquehonite (MgCO₃·3H₂O), hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), and dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O). These compounds are of significant interest in various fields, including pharmaceuticals, CO₂ sequestration, and as industrial fillers, due to their unique chemical and physical properties. Accurate characterization of their crystalline phase and morphology is crucial for understanding their behavior and optimizing their applications. This guide provides an in-depth overview of two primary analytical techniques, X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), for the comprehensive characterization of these materials.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Analysis

X-ray Diffraction is a powerful non-destructive technique used to analyze the crystallographic structure of materials. When a crystalline sample is subjected to X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern of diffraction peak intensities versus diffraction angle is unique to each crystalline phase, acting as a "fingerprint" for identification.

Information Derived from XRD:

-

Phase Identification: Comparing the experimental diffraction pattern to standard patterns in databases (e.g., JCPDS) allows for the unambiguous identification of the specific magnesium carbonate hydroxide phase(s) present.

-

Crystallinity: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Sharp, well-defined peaks suggest a highly crystalline material, while broad peaks can indicate poor crystallinity or very small crystallite sizes.

-

Lattice Parameters: Precise peak positions can be used to calculate the unit cell dimensions of the crystal lattice.

Quantitative XRD Data Summary

The following table summarizes the most intense and characteristic diffraction peaks for nesquehonite, hydromagnesite, and dypingite, which are critical for their differentiation. Note that peak positions are given in degrees 2θ for Cu Kα radiation (λ = 1.5406 Å) and may vary slightly based on experimental conditions and sample purity.

| Mineral | Chemical Formula | JCPDS Card No. | Key 2θ Peaks (Relative Intensity) |

| Nesquehonite | MgCO₃·3H₂O | 00-020-0669 | 13.6° (Strong), 23.3° (Medium), 27.5° (Medium), 29.5° (Strong), 34.0° (Strong)[1][2] |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | 00-025-0513 | ~15.3° (Strong), ~25.0° (Medium), ~30.8° (Strong), ~39.2° (Medium), ~43.0° (Medium)[3][4][5] |

| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | 00-023-1218 | ~8.5° (Strong), ~15.6° (Medium), ~16.9° (Medium), ~26.0° (Strong), ~31.0° (Medium)[4][6] |

Note: Dypingite's XRD pattern is known to be sensitive to humidity, which can cause shifts in peak positions, particularly at low angles.[6]

Experimental Protocol for Powder XRD

A generalized protocol for preparing and analyzing powdered this compound samples is outlined below.

-

Sample Preparation:

-

Grinding: Obtain a representative sample (at least a few tenths of a gram) and grind it into a fine, homogenous powder using an agate mortar and pestle.[7][8] This step is crucial to ensure random orientation of the crystallites. For quantitative analysis, grinding under a liquid like ethanol can minimize structural damage.[7]

-

Mounting: Carefully pack the powder into a sample holder. Use a flat-edged tool, such as a glass microscope slide, to gently press the powder and create a smooth, flat surface that is level with the holder's top edge.[8][9][10] An incorrect sample height can introduce significant errors in the measured diffraction angles.[8]

-

-

Instrument Setup and Data Collection:

-

Instrument: Use a powder X-ray diffractometer, typically equipped with a Cu Kα X-ray source.

-

Parameters: Common operating parameters for the X-ray generator are 40 kV and 40 mA.

-

Scan Range: Collect data over a 2θ range that covers the characteristic peaks of the expected phases, typically from 5° to 70°.

-

Scan Settings: Set an appropriate step size (e.g., 0.02°) and counting time per step (e.g., 1 second) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Phase Identification: Use software to compare the positions and relative intensities of the peaks in the experimental diffractogram with reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD).

-

Rietveld Refinement: For more advanced analysis, Rietveld refinement can be used to determine lattice parameters, crystallite size, and quantitative phase abundances in mixed-phase samples.

-

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. It is indispensable for visualizing the morphology, size, and aggregation state of particles.

Information Derived from SEM:

-

Particle Morphology: Provides direct visualization of the shape of the individual crystals or particles (e.g., needles, plates, rosettes).

-

Particle Size and Distribution: Allows for the measurement of particle dimensions and an assessment of the size distribution within the sample.

-

Surface Texture and Aggregation: Reveals details about the surface roughness of particles and how they agglomerate to form larger structures.

Summary of Morphological Characteristics

The distinct crystalline phases of this compound often exhibit characteristic morphologies, as summarized in the table below.

| Mineral | Typical Morphologies | Typical Particle Size |

| Nesquehonite | Needle-like, slender prismatic crystals, often forming clusters or aggregates.[1][2][11] | Elongated crystals can be up to 50-100 µm in length.[12] |

| Hydromagnesite | Platy, blade-like crystals; can form rosette-like or flower-like aggregates.[13][14] | Individual plates are typically in the micrometer range. |

| Dypingite | Rosette-like aggregates of thin, platy or bladed crystals; can also appear as globular aggregates at lower magnification.[6] | Aggregates can be up to 0.1 mm in diameter.[6] |

Experimental Protocol for SEM

The following protocol details the steps for preparing and imaging this compound powders.

-

Sample Preparation:

-

Mounting: Place a double-sided conductive carbon adhesive tab onto a standard aluminum SEM stub.[15]

-

Dispersion: Using a clean spatula, sprinkle a very small amount of the fine powder onto the adhesive.[15] To achieve a well-dispersed monolayer of particles and avoid agglomeration, gently tap the side of the stub to remove excess loose powder.[16][17] A stream of dry, compressed air can also be used for this purpose.[15]

-

Coating: As magnesium carbonate hydroxides are electrically insulating, they must be coated with a thin layer of a conductive material to prevent electron beam charging, which distorts the image.[18] Sputter coating with a few nanometers of gold, gold-palladium, or carbon is standard practice.[17][18]

-

-

Instrument Setup and Imaging:

-

Loading: Carefully load the coated stub into the SEM chamber and ensure the system is pumped down to the required high vacuum level.

-

Parameters: Set an appropriate accelerating voltage (e.g., 5-15 kV) and beam current. Lower voltages can be beneficial for delicate or beam-sensitive samples.

-

Imaging: Focus the electron beam and adjust magnification to observe the desired features, from overall particle aggregation to the fine details of individual crystal surfaces. Capture images using both secondary electron (SE) detectors for topographical information and backscattered electron (BSE) detectors if compositional contrast is needed.

-

Integrated Characterization Workflow and Data Relationship

Using XRD and SEM in a complementary fashion provides a comprehensive understanding of the material. XRD confirms the crystalline identity, while SEM reveals the physical form and structure at the micro-scale.

Experimental Workflow

The following diagram illustrates the typical workflow for characterizing this compound powders using both XRD and SEM.

Logical Relationship of Techniques

This diagram shows how XRD and SEM provide complementary data points that lead to a full understanding of the material's properties.

References

- 1. Nesquehonite Mineral Data [webmineral.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rruff.info [rruff.info]

- 7. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 8. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 9. mse.washington.edu [mse.washington.edu]

- 10. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydromagnesite Mineral Data [webmineral.com]

- 14. Hydromagnesite R060011 - RRUFF Database: Raman, X-ray, Infrared, and Chemistry [rruff.info]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. cemm.ijs.si [cemm.ijs.si]

- 17. cfamm.ucr.edu [cfamm.ucr.edu]

- 18. SEM Sample Preparation Techniques [atomfair.com]

A Technical Guide to the Thermal Decomposition Analysis of Magnesium Carbonate Hydroxide using TGA-DTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium carbonate hydroxides, specifically focusing on hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) and nesquehonite (MgCO₃·3H₂O), utilizing thermogravimetric analysis (TGA) and differential thermal analysis (DTA). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the key processes involved.

Introduction

Magnesium carbonate hydroxides are inorganic compounds with applications in various fields, including pharmaceuticals as antacids and excipients, and in industrial processes as flame retardants.[1][2] Their thermal stability and decomposition characteristics are critical parameters for their use in these applications. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the thermal behavior of these materials, providing information on decomposition temperatures, mass loss, and associated energy changes.[3][4]

This guide will focus on the multi-step decomposition of hydromagnesite and nesquehonite, which typically involves dehydration, dehydroxylation, and decarbonation stages.[5][6] The precise nature of this decomposition can be influenced by experimental conditions such as heating rate and the composition of the atmosphere.[6][7]

Experimental Protocols

A generalized experimental protocol for the TGA-DTA analysis of magnesium carbonate hydroxides is detailed below. This protocol is a synthesis of methodologies reported in various studies.

2.1. Sample Preparation

-

Ensure the magnesium carbonate hydroxide sample is a fine-grained powder to promote uniform heat transfer and achieve better equilibrium conditions.[8]

-

No pre-treatment of the sample is typically required unless specific effects of surface moisture are being investigated.

2.2. Instrumentation and Experimental Conditions

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.[9]

-

Sample Mass: A sample size ranging from 5 to 20 mg is generally used.[1][6][10]

-

Crucible: Alumina or platinum crucibles are commonly used.[1][6]

-

Reference Material: Alumina (Al₂O₃) is typically used as the reference material for DTA.[1]

-

Atmosphere: The analysis can be conducted under different atmospheres depending on the desired information:

-

Inert Atmosphere (Nitrogen or Helium): A dynamic flow of an inert gas, typically at a flow rate of 50-100 cm³/min, is used to study the intrinsic decomposition without oxidative effects.[1][6][7]

-

Oxidative Atmosphere (Air): Used to investigate the influence of oxygen on the decomposition process.

-

Carbon Dioxide Atmosphere: Employed to study the effect of CO₂ partial pressure on the decarbonation step.[7]

-

-

Heating Program:

-

Heating Rate: A linear heating rate of 5 to 20 °C/min is commonly applied.[6][10][11] Slower heating rates can improve the resolution of decomposition steps.[11]

-

Temperature Range: The sample is typically heated from room temperature to a final temperature of around 1000 °C to ensure complete decomposition.[1]

-

-

Data Acquisition: The mass loss (TGA), the derivative of mass loss (DTG), and the differential temperature (DTA) are recorded as a function of temperature.

Data Presentation

The quantitative data from the TGA-DTA analysis of hydromagnesite and nesquehonite are summarized in the tables below. These values are compiled from various studies and reflect the influence of different experimental conditions.

Table 1: Thermal Decomposition Data for Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | DTA Peak |

| Dehydration (Loss of 4 H₂O) | 220 - 395 | ~250 & ~350 | ~20-25 | Endothermic |

| Dehydroxylation (Loss of 1 H₂O) | 330 - 460 | ~410 | ~5 | Endothermic |

| Decarbonation (Loss of 4 CO₂) | 350 - 550 | ~470 & ~540 | ~30-35 | Endothermic |

Note: Decomposition temperatures and mass losses can vary depending on the heating rate and atmosphere. The decarbonation step can sometimes show two distinct peaks, especially under a CO₂ atmosphere, which may be due to the crystallization of an intermediate magnesium carbonate phase.[5][7]

Table 2: Thermal Decomposition Data for Nesquehonite (MgCO₃·3H₂O)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | DTA Peak |

| Dehydration (Loss of 3 H₂O) | 52 - 350 | ~146 & ~195 | ~39 | Endothermic |

| Decarbonation (Loss of CO₂) | 350 - 530 | ~453 & ~498 | ~32 | Endothermic |

Note: The dehydration of nesquehonite often occurs in multiple, overlapping steps. An exothermic peak may sometimes be observed around 482°C, which could be related to a phase transition of the intermediate product.[12]

Visualization of Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the TGA-DTA analysis of this compound.

4.2. Thermal Decomposition Pathway of Hydromagnesite

The following diagram illustrates the multi-step thermal decomposition pathway of hydromagnesite.

Conclusion

The thermal decomposition analysis of magnesium carbonate hydroxides by TGA-DTA provides critical data for their application in various industries. The multi-step decomposition process is well-defined, although the exact temperatures and mass losses can be influenced by experimental parameters. This guide provides a foundational understanding and a practical framework for researchers, scientists, and drug development professionals working with these materials. The provided experimental protocols and compiled data serve as a valuable resource for designing and interpreting TGA-DTA studies of magnesium carbonate hydroxides.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. akjournals.com [akjournals.com]